
N-(5-Bromoquinoxalin-6-yl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(5-Bromoquinoxalin-6-yl)cyanamide typically involves the reaction of 5-bromoquinoxalin-6-amine with cyanamide under specific conditions. One method involves refluxing the reactants in dioxane with hydrochloric acid, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
化学反応の分析
N-(5-Bromoquinoxalin-6-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to various derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include hydrochloric acid, dioxane, and cyanamide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Medicinal Chemistry
N-(5-Bromoquinoxalin-6-yl)cyanamide serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting α2-Adrenoceptors, which are involved in numerous physiological processes including neurotransmission and cardiovascular regulation. Its role as a precursor in the synthesis of 4,5-Didehydro Brimonidine highlights its relevance in developing adrenergic agonists used in treating conditions like glaucoma and hypertension .
Research indicates that this compound exhibits potential anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 Value (µM) |
---|---|
Jurkat | 4.64 ± 0.08 |
HeLa | Not specified |
MCF-7 | Not specified |
The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Chemical Biology
The compound has been studied for its interactions with specific molecular targets, including matrix metalloproteinases (MMPs), which are critical in tumor growth and metastasis. Docking studies have shown promising binding affinities, suggesting that derivatives of this compound could serve as effective therapeutic agents against cancer.
Case Study 1: Anticancer Efficacy
A study focusing on this compound reported significant anticancer effects against Jurkat cells, with an IC50 value indicating effective inhibition of cell proliferation. Flow cytometry analysis confirmed the compound's ability to induce cell cycle arrest at the sub-G1 phase, suggesting a mechanism involving apoptosis.
Case Study 2: Mechanistic Insights
Further investigations into related compounds revealed their potential to bind effectively to MMPs. This binding could inhibit tumor progression and metastasis, highlighting the therapeutic potential of these compounds in cancer treatment strategies .
作用機序
The mechanism of action of N-(5-Bromoquinoxalin-6-yl)cyanamide involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it acts as an intermediate in the synthesis of compounds that target α2-Adrenoceptors, which are involved in various physiological processes. The exact molecular targets and pathways depend on the specific application and the final compound synthesized.
類似化合物との比較
N-(5-Bromoquinoxalin-6-yl)cyanamide can be compared with other similar compounds, such as:
(5-Bromo-6-quinoxalinyl)cyanamide: This compound has a similar structure and is used in similar applications.
N-(5-Bromoquinoxalin-6-yl)guanidine: . The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic and research applications.
生物活性
N-(5-Bromoquinoxalin-6-yl)cyanamide is a chemical compound with the molecular formula C9H5BrN4. This compound has garnered attention in various scientific fields, particularly for its potential biological activities. Its synthesis typically involves the reaction of 5-bromoquinoxalin-6-amine with cyanamide, often under reflux conditions in solvents like dioxane.
Property | Value |
---|---|
Molecular Formula | C9H5BrN4 |
IUPAC Name | (5-bromoquinoxalin-6-yl)cyanamide |
InChI Key | BDNRNAIKQPMCFL-UHFFFAOYSA-N |
CAS Number | 171102-27-5 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. Notably, it serves as an intermediate in synthesizing compounds that target α2-Adrenoceptors , which play crucial roles in neurotransmission and cardiovascular regulation.
Anticancer Potential
Recent studies have highlighted the potential of compounds related to this compound in cancer therapy. For instance, derivatives of quinoxaline have shown promising anticancer activity through mechanisms such as:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7. The IC50 values indicate effective cell proliferation inhibition .
- Cell Cycle Arrest : Specific derivatives have been observed to induce cell cycle arrest at the sub-G1 phase, suggesting their ability to trigger apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with similar compounds is essential:
Compound Name | Biological Activity |
---|---|
(5-Bromo-6-quinoxalinyl)cyanamide | Similar anticancer properties |
N-(5-Bromoquinoxalin-6-yl)guanidine | Potentially less effective than cyanamide |
Case Study 1: Anticancer Efficacy
A study focusing on a derivative of this compound reported significant anticancer effects in vitro. The compound was tested on Jurkat cells, revealing an IC50 value of 4.64±0.08μM. The study utilized flow cytometry for cell cycle analysis, confirming the compound's ability to arrest cell cycle progression effectively .
Case Study 2: Mechanistic Insights
Further investigations into the molecular dynamics of related compounds indicated that they could effectively bind to matrix metalloproteinases (MMPs), which are critical in tumor growth and metastasis. The docking studies showed promising binding affinities, suggesting that these compounds could be developed into effective therapeutic agents against cancer .
特性
IUPAC Name |
(5-bromoquinoxalin-6-yl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNRNAIKQPMCFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。